molecular formula C13H12N2O3 B5248531 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 5984-87-2

2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B5248531
CAS No.: 5984-87-2
M. Wt: 244.25 g/mol
InChI Key: PGDZGAUIBGMQFD-UHFFFAOYSA-N
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Description

OSM-S-288 is a compound developed as part of the Open Source Malaria project, specifically within the aminothienopyrimidine series. This compound has shown potential in the treatment of malaria, a disease caused by Plasmodium parasites. The aminothienopyrimidine series is known for its antimalarial properties, and OSM-S-288 is one of the promising candidates in this series .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-288 involves the construction of the aminothienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the boronate ester. The final steps involve the halogenation and subsequent amination to complete the aminothienopyrimidine scaffold .

Industrial Production Methods

While specific industrial production methods for OSM-S-288 are not well-documented, the general approach would involve scaling up the synthetic routes used in laboratory settings. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

OSM-S-288 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of OSM-S-288 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-288 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

OSM-S-288 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

The mechanism of action of OSM-S-288 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite, and its inhibition leads to the disruption of protein translation and activation of the amino acid starvation response. This ultimately results in the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to OSM-S-288 include:

  • OSM-S-106
  • TCMDC-135294
  • OSM-S-137

Uniqueness

OSM-S-288 is unique due to its specific structure and mechanism of action. Unlike other compounds in the aminothienopyrimidine series, OSM-S-288 has shown a higher potency and lower toxicity in preliminary studies. Additionally, its ability to inhibit Plasmodium falciparum asparagine tRNA synthetase sets it apart from other antimalarial compounds .

Properties

IUPAC Name

2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-7-11(8-16)10(2)14(9)12-3-5-13(6-4-12)15(17)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDZGAUIBGMQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387062
Record name 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5984-87-2
Record name 2,5-dimethyl-1-(4-nitrophenyl)pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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